molecular formula C20H24N2O2 B14181009 (2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone CAS No. 945156-04-7

(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B14181009
CAS No.: 945156-04-7
M. Wt: 324.4 g/mol
InChI Key: DVSSBLFJPMSGLJ-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an ethoxyphenyl group and a methylphenyl group attached to a piperazine ring, which is further connected to a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-ethoxybenzoyl chloride with 4-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone
  • (2-Chlorophenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone
  • (2-Fluorophenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone

Uniqueness

(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This structural feature may enhance its binding affinity to specific targets and improve its therapeutic potential compared to similar compounds .

Properties

CAS No.

945156-04-7

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(2-ethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O2/c1-3-24-19-11-7-5-9-17(19)20(23)22-14-12-21(13-15-22)18-10-6-4-8-16(18)2/h4-11H,3,12-15H2,1-2H3

InChI Key

DVSSBLFJPMSGLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3C

Origin of Product

United States

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